7-[4-(acetylamino)phenyl]-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-ACETAMIDOPHENYL)-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ACETAMIDOPHENYL)-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One common method includes the use of a multi-component reaction (MCR) approach, which allows for the efficient synthesis of triazolopyrimidine derivatives . The reaction conditions often involve the use of mild acidic or neutral ionic liquids to achieve regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multi-component reaction approach is scalable and can be adapted for industrial synthesis, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: Substitution reactions are common, especially on the phenyl rings and the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
Biologically, the compound has shown significant anti-epileptic activity. Studies have demonstrated its ability to modulate neuronal excitability, making it a potential candidate for treating epilepsy .
Medicine
In medicine, the compound is being explored for its antiviral properties. It has been identified as a potential inhibitor of RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of certain viruses .
Industry
Industrially, the compound’s derivatives are being investigated for their potential use in developing new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For its anti-epileptic activity, it modulates the GABAergic system, enhancing inhibitory neurotransmission . As an antiviral agent, it inhibits the activity of RNA-dependent RNA polymerase, preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzyl/phenacyl 1,2,4-triazolo[1,5-a]pyrimidine analogues: These analogues have shown antiproliferative activity in cancer cell lines.
Uniqueness
What sets 7-(4-ACETAMIDOPHENYL)-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE apart is its dual activity as both an anti-epileptic and antiviral agent. This dual functionality makes it a promising candidate for further research and development in multiple therapeutic areas .
Properties
Molecular Formula |
C23H24N6O3 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
7-(4-acetamidophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H24N6O3/c1-4-32-19-8-6-5-7-18(19)28-22(31)20-14(2)26-23-24-13-25-29(23)21(20)16-9-11-17(12-10-16)27-15(3)30/h5-13,21H,4H2,1-3H3,(H,27,30)(H,28,31)(H,24,25,26) |
InChI Key |
DZVPWKBAPAASLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)NC(=O)C)C |
Origin of Product |
United States |
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